5-Dimethylamino-2-nitrosophenol
CAS No.: 16761-04-9
Cat. No.: VC21070776
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16761-04-9 |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-(diethylamino)-2-nitrosophenol |
| Standard InChI | InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3 |
| Standard InChI Key | NXYYRSJPSPRDEO-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=C(C=C1)N=O)O |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N=O)O |
Introduction
Chemical Identity and Structure
5-Dimethylamino-2-nitrosophenol is an organonitroso compound characterized by a phenolic structure with a dimethylamino group at the 5-position and a nitroso group at the 2-position. The compound's structural configuration contributes to its unique chemical reactivity and physical properties, making it valuable in various chemical applications.
Basic Information
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 5-Dimethylamino-2-nitrosophenol |
| CAS Registry Number | 16761-04-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Exact Mass | 166.074 g/mol |
| Molecular Weight | 166.177 g/mol |
| EINECS | 240-819-2 |
The structure features a phenol ring with a dimethylamino substituent at position 5 and a nitroso group at position 2, creating a compound with distinct electronic properties that influence its reactivity and applications .
Physical and Chemical Properties
5-Dimethylamino-2-nitrosophenol exhibits specific physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for its effective utilization in research and industrial applications.
Physical Properties
The physical characteristics of 5-Dimethylamino-2-nitrosophenol are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | Light yellow to brown powder/crystalline solid |
| Density | 1.17 g/cm³ |
| Boiling Point | 337.6°C at 760 mmHg |
| Flash Point | 158°C |
| Vapor Pressure | 5.29E-05 mmHg at 25°C |
| Index of Refraction | 1.553 |
| Partition Coefficient (LogP) | 1.8561 |
| Polar Surface Area (PSA) | 52.9 |
These physical properties influence the compound's behavior in solution, its stability under various conditions, and its interactions with other substances .
Solubility Properties
The compound demonstrates differential solubility across various solvents, which is significant for purification procedures and reaction designs involving this compound. It shows moderate solubility in polar organic solvents such as methanol and ethanol, while exhibiting limited solubility in water. This solubility profile is important when considering extraction methods and reaction media selection for syntheses involving this compound.
Synthesis Methods
The preparation of 5-Dimethylamino-2-nitrosophenol typically involves a nitrosation reaction of the corresponding 3-dimethylaminophenol. This synthetic route is well-established and provides a reliable method for obtaining the compound with good yield and purity.
Nitrosation Reaction
The primary method for synthesizing 5-Dimethylamino-2-nitrosophenol involves the nitrosation of 3-dimethylaminophenol using sodium nitrite in acidic conditions. The reaction proceeds as follows:
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3-Dimethylaminophenol is dissolved in an aqueous solution of hydrochloric acid.
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Sodium nitrite is added to the solution at low temperature (typically 0-5°C).
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The reaction mixture is stirred for a specified period, during which the nitrosation occurs at the ortho position to the hydroxyl group.
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The product is then isolated through filtration, washed, and dried .
This method is advantageous due to its relatively straightforward procedure and the accessibility of the starting materials. The nitrosation reaction is regioselective, resulting in the nitroso group being introduced at the 2-position of the phenolic ring.
Applications in Chemical Synthesis
5-Dimethylamino-2-nitrosophenol serves as a valuable intermediate in various synthetic pathways, particularly in the preparation of fluorescent dyes and probes used in biological and chemical research.
Synthesis of Benzo[a]phenoxazinium Derivatives
One of the most significant applications of 5-Dimethylamino-2-nitrosophenol is in the synthesis of benzo[a]phenoxazinium chlorides, which are important fluorescent dyes. These dyes find applications in various fields, including biological imaging and sensing.
The synthetic route typically involves the condensation of 5-dimethylamino-2-nitrosophenol hydrochloride with N-alkylnaphthalen-1-amines in acidic media. This reaction leads to the formation of the polycyclic aromatic system characteristic of benzo[a]phenoxazinium compounds .
The general reaction can be represented as:
5-Dimethylamino-2-nitrosophenol hydrochloride + N-alkylnaphthalen-1-amine → Benzo[a]phenoxazinium chloride
This synthetic pathway is significant for creating fluorophores with tunable spectral properties, which are valuable tools in fluorescence microscopy and other analytical techniques .
Fluorescent Probe Development
The incorporation of 5-Dimethylamino-2-nitrosophenol into larger molecular structures contributes to the development of fluorescent probes with specific detection capabilities. These probes can be designed to exhibit changes in their fluorescence properties upon interaction with target molecules, making them valuable tools for sensing and imaging applications.
Research has demonstrated that derivatives containing the structural features of 5-Dimethylamino-2-nitrosophenol can be engineered to respond to specific environmental conditions, such as pH changes or the presence of particular analytes .
Structural Comparisons and Analogues
5-Dimethylamino-2-nitrosophenol belongs to a family of compounds that share similar structural features but differ in their substitution patterns or functional groups. Understanding these relationships provides insight into structure-activity relationships and potential modifications for specific applications.
Related Compounds
Several compounds share structural similarities with 5-Dimethylamino-2-nitrosophenol, including:
| Compound | Structural Difference | Properties Comparison |
|---|---|---|
| 5-(Diethylamino)-2-nitrosophenol | Contains diethylamino instead of dimethylamino group | Similar reactivity but different solubility profile |
| 5-(Ethylamino)-4-methyl-2-nitrosophenol | Contains ethylamino group and additional methyl substituent | Modified electronic properties affecting reactivity |
| 2-Nitrosophenol | Lacks amino substituent | Simplified structure with different electronic distribution |
These structural variations influence the compounds' physical properties, reactivity, and potential applications in synthetic chemistry and materials science .
Spectroscopic Properties
The spectroscopic characteristics of 5-Dimethylamino-2-nitrosophenol provide valuable information about its electronic structure and can be utilized for its identification and purity assessment.
UV-Visible Spectroscopy
The UV-visible absorption spectrum of 5-Dimethylamino-2-nitrosophenol exhibits characteristic bands that reflect its electronic transitions. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitroso) groups creates a push-pull system that influences its absorption properties. This electronic configuration contributes to the compound's potential utility in developing chromophores with specific spectral characteristics.
Fluorescence Properties
While 5-Dimethylamino-2-nitrosophenol itself may exhibit limited fluorescence, its incorporation into larger molecular structures, particularly benzo[a]phenoxazinium derivatives, results in compounds with significant fluorescence properties. These derivatives often display emission in the near-infrared region, making them valuable for biological imaging applications where tissue penetration is desirable .
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